
2-Chloromalonaldehyde
Overview
Description
2-Chloromalonaldehyde is an organic compound with the molecular formula C3H3ClO2 It is a derivative of malonaldehyde, where one of the hydrogen atoms is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloromalonaldehyde can be synthesized through several methods. One common approach involves the chlorination of malonaldehyde. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and is conducted under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Due to its electrophilic nature, 2-chloromalonaldehyde can undergo nucleophilic substitution reactions, particularly via the S_N2 mechanism. In this process, nucleophiles attack the carbon atom bonded to the chlorine atom, leading to the displacement of chloride ions.
Condensation Reactions
This compound can also participate in condensation reactions, where it reacts with amines or alcohols to form imines or acetals, respectively. These reactions are significant for synthesizing more complex organic molecules.
Intramolecular Hydrogen Bonding and Tunneling
Recent studies have highlighted the unique properties of this compound related to intramolecular hydrogen bonding (IHB). The presence of a strong IHB in this molecule facilitates hydrogen tunneling phenomena, which have been observed through matrix isolation spectroscopy techniques.
Key Findings:
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Hydrogen Tunneling : The dynamics associated with hydrogen tunneling were investigated using solid para-hydrogen matrices, revealing temperature-dependent spectral features indicative of tunneling events .
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Spectroscopic Analysis : Infrared absorption spectra showed split vibrational levels due to tunneling, providing insights into the molecular dynamics at low temperatures .
Table 3: Spectroscopic Observations
Observation | Detail |
---|---|
Ground State Splitting | Measured at approximately |
Matrix Effects | Impurities quenching hydrogen tunneling |
Scientific Research Applications
Organic Synthesis
2-Chloromalonaldehyde is widely used as a reagent in organic synthesis. Its role includes:
- Formation of Heterocycles: It is particularly valuable in synthesizing thiazole heterocycles, which are essential components in many pharmaceuticals .
- Building Block for Other Compounds: The compound serves as a precursor for various chemical transformations due to its reactive aldehyde functional group.
Biological Research
Research into the biological activities of 2-ClMA and its derivatives has revealed potential applications:
- Antimicrobial Properties: Studies have indicated that derivatives of 2-ClMA exhibit antimicrobial activity, making them candidates for developing new antibiotics.
- Anticancer Activity: Preliminary investigations suggest that certain derivatives may possess anticancer properties, warranting further exploration in medicinal chemistry .
Pharmaceutical Industry
In the pharmaceutical sector, 2-ClMA is utilized for:
- Synthesis of Active Pharmaceutical Ingredients (APIs): It acts as an intermediate in the production of various APIs, particularly those involved in treating infections and cancers .
- Analytical Applications: Techniques such as hydrophilic interaction chromatography (HILIC) are employed to detect trace amounts of 2-ClMA in pharmaceutical formulations, ensuring quality control.
Case Study 1: Spectroscopic Analysis
A study conducted by Gutiérrez-Quintanilla et al. utilized infrared (IR) and Raman spectroscopies to analyze the vibrational properties of 2-ClMA trapped in cryogenic matrices. The findings highlighted the effects of intramolecular hydrogen tunneling on the compound's vibrational levels, showcasing its unique resonance-assisted hydrogen bonding characteristics .
Case Study 2: Computational Chemistry Insights
Computational studies using methods like PM3 have provided insights into the optimized geometries and potential energy surfaces of 2-ClMA. These studies help elucidate the mechanisms behind proton transfer and tunneling phenomena, which are critical for understanding its reactivity and interactions with other molecules .
Comparative Analysis with Related Compounds
Compound | Key Features | Applications |
---|---|---|
Malonaldehyde | Parent compound without chlorine substitution | Basic organic synthesis |
Chloropropanedial | Similar reactivity with different substitution | Organic synthesis |
Chloromalonic Acid | Contains carboxylic acid groups | Industrial applications |
This compound | Unique substitution pattern enhancing reactivity | Pharmaceuticals, organic synthesis |
Mechanism of Action
The mechanism by which 2-chloromalonaldehyde exerts its effects involves its ability to participate in various chemical reactions. Its reactivity is primarily due to the presence of the aldehyde and chlorine functional groups, which can undergo nucleophilic and electrophilic reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to its diverse applications.
Comparison with Similar Compounds
Malonaldehyde: The parent compound, which lacks the chlorine substitution.
Chloropropanedial: Another chlorinated derivative with similar reactivity.
Chloromalonic acid: A related compound with two carboxylic acid groups instead of aldehyde groups.
Uniqueness: 2-Chloromalonaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the chlorine atom enhances its reactivity and allows for selective transformations that are not possible with its parent compound, malonaldehyde.
Biological Activity
2-Chloromalonaldehyde (2-ClMA) is a chlorinated derivative of malonaldehyde, which has garnered attention due to its potential biological activities. This compound is primarily studied for its applications in organic synthesis and its derivatives are investigated for various therapeutic properties, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical pathways, and relevant case studies.
Target and Mode of Action
This compound acts primarily through intramolecular hydrogen tunneling , a process that enhances its reactivity in biochemical pathways. The compound is known to form strong internal hydrogen bonds (IHB), which facilitate the transfer of hydrogen atoms in chemical reactions. This tunneling effect is critical for its interaction with biological systems, particularly in the context of enzyme inhibition and molecular recognition processes.
Biochemical Pathways
The primary biochemical pathway influenced by 2-ClMA involves resonance-assisted hydrogen bonding. The compound’s ability to undergo hydrogen tunneling affects various enzymatic reactions, making it a valuable reagent in pharmaceutical applications. In laboratory settings, studies have shown that 2-ClMA can alter the vibrational levels associated with proton transfer, thereby impacting metabolic pathways.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity . A study highlighted that certain synthesized derivatives showed effective inhibition against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications to the chloromalonaldehyde structure could enhance antibacterial efficacy .
Anticancer Potential
This compound has also been evaluated for its anticancer properties . In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the modulation of cellular oxidative stress and inhibition of specific signaling pathways related to cell survival.
Study on Antimicrobial Efficacy
A notable study published in the Indian Pharmacopoeia examined the antimicrobial activities of newly synthesized compounds based on this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Research on Anticancer Activity
Another significant investigation focused on the anticancer effects of 2-ClMA derivatives against multidrug-resistant (MDR) cancer cell lines. The study found that these derivatives could effectively modulate drug resistance mechanisms, enhancing the efficacy of existing chemotherapeutic agents .
Data Tables
Q & A
Basic Research Questions
Q. What experimental methodologies are commonly employed to characterize the tautomeric forms and conformers of 2-ClMA?
Matrix isolation spectroscopy combined with UV/IR irradiation is the primary method. 2-ClMA is isolated in cryogenic matrices (argon, neon, para-hydrogen) to stabilize its conformers. IR and Raman spectra are recorded to identify vibrational signatures of closed (chelated enol) and open enolic forms. Theoretical calculations (e.g., DFT) assist in band assignments . For reproducibility, experimental protocols must detail deposition temperatures, irradiation wavelengths (e.g., 290–400 nm), and matrix preparation conditions .
Q. How does the choice of matrix material (e.g., argon vs. para-hydrogen) influence the spectroscopic observation of 2-ClMA?
Matrix effects are critical. In argon, 2-ClMA exhibits doublet bands attributed to proton tunneling splitting, while neon matrices suppress tunneling. Para-hydrogen matrices allow temperature-dependent studies of tunneling dynamics, revealing ground-state splitting (7.9 cm⁻¹). Discrepancies in band positions between matrices highlight environmental perturbations on intramolecular hydrogen bonding (IHB) .
Q. What evidence supports the weakening of the intramolecular hydrogen bond (IHB) in 2-ClMA compared to malonaldehyde (MA)?
Chlorination at the C2 position reduces IHB strength, as shown by:
- Blue shifts in UV absorption spectra due to reduced resonance-assisted hydrogen bonding (RAHB).
- Stabilization of open enolic conformers in gas-phase samples at room temperature, unlike MA.
- Theoretical calculations showing longer O–H···O distances and lower proton-transfer barriers .
Advanced Research Questions
Q. How can selective UV irradiation be used to isolate specific enolic conformers of 2-ClMA in cryogenic matrices?
Conformer-selective photoisomerization is achieved by irradiating matrix samples at specific wavelengths (e.g., 290 nm for closed-to-open conversions). Sequential irradiation at varying wavelengths (e.g., 320–400 nm) selectively depletes specific conformers, enabling isolation of single species. This requires precise control of photon flux and wavelength to avoid side reactions .
Q. What computational approaches are used to model trapping sites and matrix effects on 2-ClMA’s conformational dynamics?
Classical molecular dynamics (MD) simulations with anharmonic thermal corrections predict trapping sites in rare gas matrices. Simulations correlate with experimental IR data by modeling impurity-matrix interactions and zero-point movements. For 2-ClMA, larger molecular size and Cl substituent favor alignment along specific crystallographic planes in argon matrices .
Q. How does the presence of ortho-hydrogen (oH₂) impurities in para-hydrogen matrices affect proton tunneling in 2-ClMA?
oH₂ impurities near 2-ClMA quench tunneling by introducing local perturbations. Pure para-hydrogen matrices preserve tunneling splitting (7.9 cm⁻¹), but even 1% oH₂ disrupts this effect. Temperature-dependent IR studies (2–4 K) reveal reversible splitting changes, highlighting the sensitivity of tunneling dynamics to matrix composition .
Q. What methodological challenges arise when reconciling theoretical predictions with experimental data on 2-ClMA’s proton transfer barriers?
Discrepancies often stem from:
- Overestimation of IHB strength in DFT calculations due to incomplete treatment of electron correlation.
- Matrix-induced distortions not accounted for in gas-phase simulations. Hybrid approaches combining multi-configurational wavefunction methods (e.g., CASSCF) with matrix-environment corrections improve accuracy .
Q. Data Reporting and Reproducibility
Q. What guidelines should be followed when documenting matrix isolation experiments for 2-ClMA in research publications?
- Experimental Section : Specify matrix gas purity, deposition temperature, irradiation parameters, and spectrometer resolution.
- Supporting Information : Include raw spectral data, computational input files, and conformer energy calculations.
- Reproducibility : Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) by citing prior protocols for known compounds and providing full characterization for new conformers .
Q. How should researchers address contradictions in vibrational band assignments between studies?
Perform isotopic substitution experiments (e.g., deuteration) to confirm mode assignments. Compare results across multiple matrices and theoretical levels (e.g., harmonic vs. anharmonic calculations). Cross-validate with Raman spectra to resolve overlapping IR bands .
Properties
IUPAC Name |
2-chloropropanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRZQCIGJUWSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957772 | |
Record name | Chloropropanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36437-19-1 | |
Record name | Chloromalonaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloropropanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLOROMALONALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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